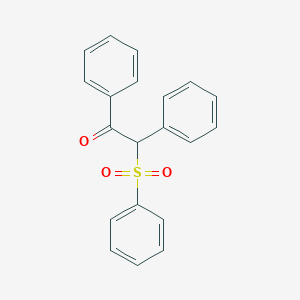

1,2-Diphenyl-2-(phenylsulfonyl)ethanone

説明

1,2-Diphenyl-2-(phenylsulfonyl)ethanone is an organic compound with the molecular formula C20H16O3S It is a sulfone derivative of ethanone, characterized by the presence of two phenyl groups and a phenylsulfonyl group attached to the ethanone backbone

準備方法

Synthetic Routes and Reaction Conditions

1,2-Diphenyl-2-(phenylsulfonyl)ethanone can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with phenylsulfonylacetic acid in the presence of a base, such as sodium hydroxide, to form the corresponding β-ketosulfone. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, to obtain the desired product.

化学反応の分析

Types of Reactions

1,2-Diphenyl-2-(phenylsulfonyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives with additional oxygen atoms.

Reduction: Sulfide derivatives with reduced sulfur content.

Substitution: Halogenated or nitrated phenyl derivatives.

科学的研究の応用

Synthesis Overview

| Synthesis Method | Reagents | Conditions |

|---|---|---|

| Reaction with phenylsulfonylacetic acid | Benzaldehyde, sodium hydroxide | Basic medium |

| Friedel-Crafts acylation | Benzoyl chloride, aluminum chloride | Lewis acid catalysis |

Scientific Research Applications

1,2-Diphenyl-2-(phenylsulfonyl)ethanone has several notable applications in scientific research:

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block for synthesizing complex organic molecules. Its structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.

Biology

- Biological Activity : Research has indicated potential biological activities of this compound, particularly its interactions with biomolecules. Investigations have focused on its role in enzyme inhibition and receptor modulation .

Medicine

- Therapeutic Properties : The compound is being explored for its anti-inflammatory and anticancer properties. Studies have demonstrated its potential to inhibit specific enzymes involved in disease processes .

Industry

- Material Development : In industrial applications, this compound is utilized in the development of advanced materials and chemical processes due to its unique chemical properties.

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of this compound demonstrated its effectiveness in inhibiting cancer cell proliferation. The mechanism involved the modulation of signaling pathways associated with cell growth and apoptosis .

Case Study 2: Enzyme Inhibition

Research conducted on the inhibitory effects of this compound on specific enzymes revealed significant potential as a therapeutic agent. The study highlighted its ability to bind effectively to enzyme active sites, leading to decreased enzymatic activity .

作用機序

The mechanism of action of 1,2-Diphenyl-2-(phenylsulfonyl)ethanone involves its interaction with molecular targets, such as enzymes and receptors. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

類似化合物との比較

Similar Compounds

Phenylsulfonylacetophenone: Similar structure but with a different substitution pattern.

Benzoylphenylsulfone: Contains a sulfone group attached to a benzoyl moiety.

Diphenylsulfone: Lacks the ethanone backbone but shares the sulfone functionality.

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .

生物活性

1,2-Diphenyl-2-(phenylsulfonyl)ethanone, also known by its CAS number 33641-39-3, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Target Interactions

this compound interacts with various biological targets, influencing multiple biochemical pathways. Similar compounds have demonstrated potential as antibacterial, antifungal, anti-inflammatory, and antitumor agents. The compound's mechanism often involves binding to specific enzymes or receptors, leading to altered cellular functions.

Mode of Action

The compound can modulate enzyme activity through competitive inhibition or allosteric modulation. For instance, it has been shown to inhibit proteases involved in protein degradation, which can impact cell signaling and metabolic processes.

Biochemical Pathways

This compound affects several key biochemical pathways:

- Antioxidant Pathways : The compound can upregulate the expression of antioxidant enzymes, thus providing cellular protection against oxidative stress.

- Inflammatory Response : It has been identified to exhibit significant anti-inflammatory properties, evidenced by its ability to reduce edema in animal models .

- Cellular Metabolism : The compound influences metabolic flux by altering levels of critical metabolites like glutathione.

Biological Activities

The compound exhibits a broad spectrum of biological activities:

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of derivatives synthesized from this compound. The results showed that certain derivatives provided substantial edema inhibition when compared to indomethacin, a standard anti-inflammatory drug. For example:

| Compound | Edema Volume (mL) | % Edema Inhibition (3h) | % Edema Inhibition (6h) |

|---|---|---|---|

| Control | 0.289 ± 0.018 | 0 | 0 |

| Compound 6a | 0.243 ± 0.014 | 31.39 | 27.53 |

| Compound 6b | 0.244 ± 0.017 | 48.33 | 48.74 |

| Compound 6c | 0.256 ± 0.011 | 13.80 | 21.23 |

These findings indicate that some derivatives not only match but exceed the efficacy of established anti-inflammatory agents .

Antitumor Activity

In vitro studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, suggesting potential as therapeutic agents in oncology . The molecular docking studies conducted alongside these evaluations provide insights into the binding affinities and interactions at the molecular level.

特性

IUPAC Name |

2-(benzenesulfonyl)-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3S/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)24(22,23)18-14-8-3-9-15-18/h1-15,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCUNOQQIDRICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300573 | |

| Record name | 1,2-diphenyl-2-(phenylsulfonyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33641-39-3 | |

| Record name | NSC137603 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-diphenyl-2-(phenylsulfonyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。